molecular formula C11H16N2O3 B14461370 5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

Cat. No.: B14461370
M. Wt: 224.26 g/mol
InChI Key: TUNUZUKRMFPETE-UHFFFAOYSA-N
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Description

5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a diazinane ring substituted with butenyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazinane derivative with butenyl and propyl halides in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives .

Scientific Research Applications

5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It is known to act on the gamma-aminobutyric acid (GABA) receptor, where it functions as an agonist. This interaction modulates the activity of the receptor, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Butan-2-yl)-1,3-dimethyl-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
  • 5-butan-2-yl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione

Uniqueness

5-But-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the GABA receptor sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

5-but-3-en-2-yl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-5-7(4)11(6(2)3)8(14)12-10(16)13-9(11)15/h5-7H,1H2,2-4H3,(H2,12,13,14,15,16)

InChI Key

TUNUZUKRMFPETE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)C(C)C=C

Origin of Product

United States

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